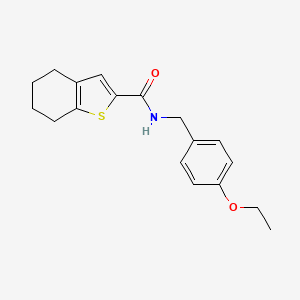

N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as ETTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETTB belongs to the class of benzothiophene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

- The synthesis and characterization of N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and its derivatives are explored in several studies. For instance, the work by (Yoo, Kim Hye, & Yong Kyu, 1990) discusses the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, indicating the relevance of such chemical processes in synthesizing compounds like this compound.

Pharmacological Applications

- The pharmacological potential of benzothiophene derivatives, including this compound, is a significant area of interest. (Banerjee et al., 2011) discovered that bromo-benzothiophene carboxamide derivatives act as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase, indicating their potential as antimalarial agents.

Biological Activity Studies

- Investigations into the biological activities of compounds similar to this compound are prevalent. For example, (Vasu et al., 2005) researched two biologically active thiophene-3-carboxamide derivatives, revealing their antibacterial and antifungal properties.

Potential in Drug Development

- The role of similar compounds in drug development, particularly as prodrugs or drug analogs, is another key area. (Rais et al., 2017) discusses the discovery of a prodrug of a hydroxamate-based glutamate carboxypeptidase II inhibitor, highlighting the importance of such compounds in developing new therapeutic agents.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Sodium-dependent Glucose Co-transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a useful target for the treatment of type-2 diabetes .

Mode of Action

As an SGLT2 inhibitor, this compound works by selectively inhibiting SGLT2, reducing glucose reabsorption and promoting glucose excretion through urine . This results in lower blood glucose levels, helping to manage hyperglycemia in type-2 diabetes patients .

Biochemical Pathways

The compound’s action primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased glucose excretion in urine . This ultimately results in a reduction of blood glucose levels .

Pharmacokinetics

Similar compounds in the gliflozin class undergo extensive metabolism and transform into metabolites in humans .

Result of Action

The primary result of the compound’s action is a reduction in blood glucose levels . By inhibiting SGLT2 and promoting glucose excretion in urine, it helps to manage hyperglycemia in patients with type-2 diabetes .

Propiedades

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-2-21-15-9-7-13(8-10-15)12-19-18(20)17-11-14-5-3-4-6-16(14)22-17/h7-11H,2-6,12H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDJLUYOZQFIEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-difluorophenyl)methyl]-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2864626.png)

![(2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2864627.png)